molecular formula C12H13N3O3 B15213706 2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate

2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate

Cat. No.: B15213706
M. Wt: 247.25 g/mol
InChI Key: ROVZAYDAIZHHIH-UHFFFAOYSA-N
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Description

2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate is a heterocyclic compound that combines a furan ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the pyrimidine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Amino)furan-2-yl)ethyl pyrimidine-5-carboxylate
  • 2-(4-(Methylamino)thiophene-2-yl)ethyl pyrimidine-5-carboxylate
  • 2-(4-(Methylamino)pyrrole-2-yl)ethyl pyrimidine-5-carboxylate

Uniqueness

2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate is unique due to the presence of both a furan ring and a pyrimidine ring, which confer distinct chemical and biological properties. The methylamino group further enhances its reactivity and potential for modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-[4-(methylamino)furan-2-yl]ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-13-10-4-11(18-7-10)2-3-17-12(16)9-5-14-8-15-6-9/h4-8,13H,2-3H2,1H3

InChI Key

ROVZAYDAIZHHIH-UHFFFAOYSA-N

Canonical SMILES

CNC1=COC(=C1)CCOC(=O)C2=CN=CN=C2

Origin of Product

United States

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